![molecular formula C18H20FN5O2 B2938545 8-(4-fluorophenyl)-3-isobutyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 872839-75-3](/img/structure/B2938545.png)
8-(4-fluorophenyl)-3-isobutyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an imidazo[2,1-f]purine core, a fluorophenyl group, and an isobutyl group. The presence of these groups suggests that it could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the preparation of the imidazo[2,1-f]purine core, followed by the introduction of the fluorophenyl and isobutyl groups. Unfortunately, without specific literature sources, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazo[2,1-f]purine core suggests a planar, aromatic structure, while the fluorophenyl and isobutyl groups would add complexity to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The imidazo[2,1-f]purine core might participate in various reactions, while the fluorophenyl group could enhance the compound’s reactivity due to the electronegativity of fluorine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could affect the compound’s polarity, solubility, and stability .Scientific Research Applications
Antifungal Applications
The compound’s structure is conducive to antifungal activity. Research has shown that derivatives of imidazo[1,2-d][1,2,4]triazine, which share a similar fused heterocyclic structure, exhibit significant fungicidal activities . This suggests that our compound of interest could potentially be developed into a novel agricultural fungicide, targeting phytopathogenic fungi like Botrytis cinerea, Rhizoctonia solani, and Colletotrichum capsici.
Synthesis of Heterocyclic Compounds
The compound serves as a precursor in the synthesis of various heterocyclic compounds. These compounds are crucial in the development of new pharmaceuticals and agrochemicals due to their complex structures and potential biological activities .
Structural Characterization and Crystallography
The structural characterization of such compounds, including X-ray crystallography, is vital for understanding their chemical properties and interactions. The detailed structural analysis can lead to insights into the compound’s reactivity and stability, which is essential for its applications in material science .
Molecular Diversity
Compounds like 8-(4-fluorophenyl)-3-isobutyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione contribute to molecular diversity in chemical libraries. They can be used in high-throughput screening for drug discovery, helping to identify active compounds against various biological targets .
Chemical Education and Research
The synthesis and study of such compounds are often included in academic curricula and research projects. They provide an excellent opportunity for students and researchers to learn about advanced organic synthesis techniques, analytical methods, and the principles of medicinal chemistry .
Potential Therapeutic Applications
While specific therapeutic applications for this compound have not been identified in the search results, the structural similarity to other biologically active imidazo compounds suggests potential uses in medicinal chemistry. Further research could explore its activity against various diseases, particularly where other imidazo derivatives have been effective .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The compound contains an imidazole ring, which is a common feature in many bioactive molecules . Imidazole derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels . The specific target would depend on the exact structure of the compound and its physicochemical properties.
properties
IUPAC Name |
6-(4-fluorophenyl)-4-methyl-2-(2-methylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN5O2/c1-11(2)10-24-16(25)14-15(21(3)18(24)26)20-17-22(8-9-23(14)17)13-6-4-12(19)5-7-13/h4-7,11H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZMMSNJOQMJRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)F)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Fluorophenyl)-4-methyl-2-(2-methylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
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